![molecular formula C4H7ClF5N B1454380 Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride CAS No. 2343-99-9](/img/structure/B1454380.png)
Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride
Overview
Description
“Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride” is a chemical compound with the CAS Number: 2343-99-9 . It has a molecular weight of 199.55 . It is typically stored as a powder .
Physical And Chemical Properties Analysis
“Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride” is a powder . It has a melting point between 209-212 degrees .Scientific Research Applications
Gas Chromatographic and Mass Spectrometric Properties
Davis and Durden (1987) investigated the gas chromatographic and mass spectrometric properties of the methyl, trifluoroethyl, pentafluoropropyl, and hexafluoroisopropyl esters of the pentafluoropropionyl and heptafluorobutyryl derivatives of important acidic metabolites of biogenic amines. They established optimal derivatization conditions for different classes of metabolites, identifying byproducts formed in some of the derivatizations. This study demonstrates that methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride plays a crucial role in the analytical chemistry field, particularly in the optimization of derivatization processes for mass spectrometric analysis (Davis & Durden, 1987).
Raman Spectra Analysis
Edsall (1937) focused on the Raman spectra of methylated amines and their corresponding ammonium chlorides in water. The study highlighted that the spectrum of a methylated ammonium ion is similar to that of the analogous hydrocarbon with a C atom substituted for the positively charged N atom. This research is significant in understanding the spectral properties of methylated amines, including methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride, for various analytical applications (Edsall, 1937).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N.ClH/c1-10-2-3(5,6)4(7,8)9;/h10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYABZGJUPADQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(F)(F)F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.